Home > Products > Screening Compounds P67265 > (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine
(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine - 1212332-00-7

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Catalog Number: EVT-3176668
CAS Number: 1212332-00-7
Molecular Formula: C10H12F3N
Molecular Weight: 203.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound serves as an example of a cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine derivative with antidepressant properties. It functions by inhibiting the reuptake of serotonin (5-HT) at synaptic terminals. [, ]

Milnacipran [(+/-)-(Z)-2-(aminomethyl)-1-phenyl-N,N-diethylcyclopropanecarboxamide]

  • Compound Description: Milnacipran is known for its dual action as a serotonin (5-HT) reuptake inhibitor and a non-competitive NMDA receptor antagonist. []

(1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide

  • Compound Description: This compound is a conformationally restricted analog of milnacipran designed to explore structure-activity relationships related to NMDA receptor antagonism. []

N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide (8)

  • Compound Description: This compound serves as a scaffold for developing kappa-selective opioid receptor ligands, with modifications focused on introducing an isothiocyanate group at various positions. []

(-)-(R)-N,N-dimethyl-1-[(S)-1′,2-bis(diphenylphosphino)ferrocenyl]ethylamine

  • Compound Description: This compound serves as a starting material in the two-step synthesis of (R)-N-[2-(N,N-Dimethylamino)ethyl]-N-methyl-1-[(D)-1′,2-bis(diphenylphosphino)ferrocenyl]ethylamine. []
  • Relevance: This compound shares the N-methyl-1-phenylethylamine moiety with (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine. This chiral ligand, incorporating a ferrocene backbone and diphenylphosphine groups, is crucial for developing various asymmetric synthesis catalysts. []

(R)-N-[2-(N,N-Dimethylamino)ethyl]-N-methyl-1-[(D)-1′,2-bis(diphenylphosphino)ferrocenyl]ethylamine

  • Compound Description: This compound is a key chiral ligand employed in asymmetric synthesis, finding applications in reactions like gold(I)-catalyzed asymmetric aldol reactions, silver(I)-catalyzed asymmetric aldol reactions, enantioselective synthesis of β-hydroxy-α-aminophosphonates, asymmetric allylic alkylation, asymmetric allylic aminations, asymmetric hydrogenations, and asymmetric [3 + 2] cycloaddition reactions. []
  • Relevance: This compound shares the N-methyl-1-phenylethylamine moiety with (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine. This chiral ligand, featuring a ferrocene backbone and diphenylphosphine groups, plays a crucial role in enabling enantioselective transformations in various chemical reactions. []
Overview

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is an organic compound classified as a substituted phenethylamine. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which influences its chemical properties and biological activity. This compound is not widely recognized in clinical settings and does not have any approved therapeutic applications as of now. It is primarily studied for its potential interactions and effects on biological systems.

Source and Classification

The compound can be found in various chemical databases, including PubChem and DrugBank, where it is cataloged under different identifiers, such as its CAS number and DrugBank ID. It belongs to the class of compounds known as trifluoromethylphenylamines, which are notable for their unique electronic properties due to the electronegative trifluoromethyl group. This class of compounds often exhibits distinct pharmacological effects, making them subjects of interest in medicinal chemistry and drug design .

Synthesis Analysis

Methods

The synthesis of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine typically involves the following steps:

  1. Starting Materials: The synthesis usually begins with commercially available starting materials such as 2-trifluoromethylbenzaldehyde and N-methyl-1-phenylethylamine.
  2. Reactions: A common method involves reductive amination, where the aldehyde reacts with the amine in the presence of a reducing agent. This reaction can be catalyzed by various catalysts depending on the desired yield and purity.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity for further analysis or application.

Technical details regarding specific reagents, conditions (temperature, pressure), and purification methods can vary based on laboratory protocols and desired outcomes.

Molecular Structure Analysis

Structure

The molecular formula for (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is C10H12F3NC_{10}H_{12}F_3N. Its structure features:

  • Trifluoromethyl Group: A carbon atom bonded to three fluorine atoms, providing significant electronegativity.
  • Phenyl Ring: A benzene ring that contributes to the compound's aromatic character.
  • Amine Group: The nitrogen atom bonded to a methyl group and an ethyl chain.

The three-dimensional conformation can be visualized using molecular modeling software, which aids in understanding its interaction with biological targets .

Data

  • Molecular Weight: Approximately 189.18 g/mol.
  • InChI Key: A unique identifier for chemical substances that allows for easy searching in databases.
Chemical Reactions Analysis

Reactions

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine can participate in various chemical reactions typical of amines:

  1. Alkylation Reactions: The nitrogen atom can undergo alkylation, where it reacts with alkyl halides to form more complex amines.
  2. Acid-Base Reactions: As a basic amine, it can react with acids to form salts, which are often more stable and easier to handle in laboratory settings.
  3. Oxidation Reactions: The amine group may be oxidized under certain conditions, leading to the formation of imines or other nitrogen-containing compounds.

These reactions are crucial for exploring the compound's potential derivatives and applications in synthetic chemistry.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid or crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water due to its hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group.

Relevant data on melting points, boiling points, and other thermodynamic properties are essential for practical applications and safety assessments.

Applications

While (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine does not have established pharmaceutical applications, it is of interest in:

  • Research: Investigating its potential effects on neurotransmitter systems could provide insights into new therapeutic avenues for mood disorders or neuropharmacology.
  • Synthetic Chemistry: Its structural features make it a valuable intermediate for synthesizing more complex molecules with potential biological activity.
Introduction and Significance of Chiral Trifluoromethylated Ethylamines

Role of Trifluoromethyl Groups in Bioactive Molecule Design

The trifluoromethyl (-CF₃) group serves as a bioisostere with superior properties compared to methyl groups or halogens, fundamentally altering molecular behavior through its distinctive electronic profile and hydrophobic character. With an electronegativity of 3.98 (Pauling scale) and a Hansch π-constant of 0.88, the -CF₃ group significantly increases lipophilicity while resisting metabolic oxidation—a crucial advantage in drug design. The strong electron-withdrawing effect (-I effect) polarizes adjacent bonds, modulating pKa values of proximal functional groups and influencing binding affinity through dipole interactions and halogen bonding potential. This group's metabolic stability stems from the exceptional strength of C-F bonds (approximately 485 kJ/mol), which impedes oxidative cleavage by cytochrome P450 enzymes [7] [3].

Table 1: Key Physicochemical and Biological Impacts of Trifluoromethyl Group Incorporation

ParameterMethyl Group (-CH₃)Trifluoromethyl Group (-CF₃)Biological Consequence
Electronegativity2.3 (carbon)3.98 (fluorine)Enhanced dipole moments and electrostatic interactions
Lipophilicity (π)0.560.88Improved membrane permeability
Bond Strength (C-X)~380 kJ/mol (C-H)~485 kJ/mol (C-F)Resistance to oxidative metabolism
Metabolic OxidationSusceptibleHighly resistantIncreased plasma half-life
Stereoelectronic Volume22 ų38 ųEnhanced van der Waals contacts

In FDA-approved drugs spanning 2000-2020, the -CF₃ group appears in diverse therapeutic classes, including antimigraine agents (ubrogepant), anticancer drugs (alpelisib), and antipsychotics. Its strategic placement ortho to the chiral center in (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine creates a conformationally restricted environment that enhances target selectivity. The ortho-positioning forces the aromatic ring perpendicular to the ethylamine plane, creating a unique binding pocket complementarity for receptors with deep hydrophobic clefts. Additionally, the -CF₃ group participates in ligand-receptor binding through orthogonal multipolar interactions and hydrophobic contacts, contributing to improved binding entropy and reduced dissociation rates compared to non-fluorinated analogs [7] [6].

Stereogenic Centers in Pharmacophore Development

The chiral benzylic carbon in (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine serves as a critical three-dimensional control element for precise pharmacophore alignment. Enantiomers of this compound exhibit differential bioactivity profiles, with the (S)-configuration typically demonstrating superior target affinity across receptor classes. This stereospecificity arises from diastereomeric transition states during ligand-receptor binding, where even minor steric mismatches drastically reduce binding energy. The asymmetric center also influences conformational dynamics by restricting rotation around the C-N and C-Ar bonds, reducing the entropic penalty upon complex formation. For G-protein-coupled receptors (GPCRs)—common targets for ethylamine derivatives—the (S)-enantiomer often achieves optimal complementarity with the chiral binding pocket, particularly in monoamine receptors where the ethylamine side chain coordinates with conserved aspartate residues [5] [8].

Synthetic access to enantiopure material employs advanced catalytic asymmetric methods, including Ir(III)-catalyzed hydrogenation of prochiral imines using P-stereogenic MaxPHOX ligands, achieving >94% enantiomeric excess (ee). Alternative routes involve diastereomeric salt resolution with chiral acids like (-)-di-p-toluoyl-D-tartaric acid, though catalytic methods predominate for industrial-scale production due to superior atom economy. The absolute configuration significantly impacts physicochemical properties; the (S)-enantiomer of closely related analogs shows distinctive crystallographic packing and solubility profiles compared to the (R)-counterpart. These differences extend to pharmacokinetic behavior, where the (S)-configuration often demonstrates enhanced metabolic stability due to preferential orientation away from oxidative enzymes, a critical consideration for in vivo efficacy [8] [5].

Positional Isomerism Effects in Phenyl-Substituted Ethylamines

The positional orientation of the trifluoromethyl group on the phenyl ring (ortho, meta, para) induces profound steric, electronic, and conformational consequences that substantially alter biological interactions. The ortho-substituted isomer (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine exhibits unique properties distinct from its meta and para analogs:

  • Steric Compression: The ortho-positioning creates A^(1,3) strain between the trifluoromethyl group and the ethylamine substituent, forcing the aromatic ring approximately 70-85° out-of-plane relative to the ethylamine backbone. This distortion reduces π-π stacking capacity but enhances selectivity for receptors with constrained binding sites.
  • Electronic Modulation: The ortho-CF₃ group exerts stronger field effects on the basicity of the adjacent amine compared to para-substitution, lowering the pKₐ by approximately 0.8 units. This protonation equilibrium shift impacts ionization state at physiological pH, altering membrane permeability and receptor affinity profiles.
  • Solvation Effects: Ortho-substitution increases molecular dipole moments (estimated at 3.2 Debye) compared to para-isomers (2.5 Debye), modifying solubility and desolvation penalties during receptor binding [3] [6] [1].

Table 2: Comparative Analysis of Trifluoromethyl Positional Isomers in Chiral Ethylamines

Propertyortho-Isomermeta-Isomerpara-Isomer
Basicity (pKₐ)8.9 (calculated)9.2 (measured)9.4 (measured)
Lipophilicity (Log P)2.452.382.51
Aromatic Ring Dihedral Angle75-85°15-25°<10°
Boiling Point (°C)201.5221 (decomp)215
Steric Accessibility of AmineModerateHighHigh
*Representative Binding Affinity (Ki nM)42 ± 3 (SERT)68 ± 5 (SERT)155 ± 8 (SERT)

*Hypothetical serotonin transporter (SERT) affinity based on structural analogs; demonstrates typical positional impact

Biological implications of these differences manifest in receptor binding affinity and subtype selectivity. For instance, ortho-substituted analogs in melanocortin receptor agonists demonstrate 5-fold selectivity enhancements for MC4R over MC5R compared to para-derivatives, attributed to better complementarity with the orthosteric pocket's entrance architecture. The ortho-isomer's conformational distortion also reduces off-target interactions with monoamine oxidases, potentially mitigating undesirable metabolic pathways. These structure-activity relationships underscore the ortho-configuration's unique value for precision targeting of structurally complex receptors, justifying the synthetic challenges associated with its preparation [6] [1] [3].

N-Methylation as a Strategy for Metabolic Stability Optimization

N-Methylation of the ethylamine backbone in (1S)-1-[2-(trifluoromethyl)phenyl]ethylamine serves as a strategic metabolic defense mechanism while modulating pharmacodynamic properties. This modification primarily impedes oxidative deamination catalyzed by monoamine oxidases (MAO-A/B) and cytochrome P450 isozymes, the predominant metabolic pathway for primary and secondary amines. The methyl group creates steric hindrance around the α-carbon, shielding it from enzymatic access while reducing the compound's susceptibility to N-oxidation and N-dealkylation. This stabilization extends plasma half-life and improves oral bioavailability, as evidenced by cyclic peptide studies where N-methylation enhanced stability against intestinal enzymes by >15-fold compared to non-methylated counterparts [2] [8].

Beyond metabolic advantages, N-methylation significantly modifies molecular conformation and receptor interaction profiles. The methyl group restricts nitrogen inversion and rotational freedom, locking the ethylamine moiety in preferred conformations that may enhance binding complementarity. In GPCR-targeted compounds, N-methylation typically reduces hydrogen-bonding capacity but increases membrane permeability by decreasing desolvation energy. The modification also modulates basic strength, lowering the pKₐ by approximately 0.3-0.5 units compared to secondary amines, which influences the cationic fraction at physiological pH and thus brain penetration potential. However, SAR studies in melanocortin receptor ligands reveal that N-methylation must be strategically implemented, as inappropriate methylation can destabilize bioactive conformations or reduce potency through suboptimal hydrogen bonding [2] [8].

Table 3: Comparative Effects of N-Methylation on Ethylamine Derivatives

ParameterSecondary Amine (Unmethylated)Tertiary Amine (N-Methylated)Functional Impact
Metabolic Half-life (t₁/₂)45 ± 12 min120 ± 25 minExtended exposure
MAO-A Metabolic SusceptibilityHighModerate-LowReduced clearance
Plasma Protein Binding (%)65-7575-85Altered distribution
Lipophilicity (ΔLog P)Baseline+0.4-0.6Enhanced permeability
Amine pKₐ9.8-10.29.3-9.7Modified ionization
H-Bond Donor CapacityPresentAbsentAltered receptor interactions

Synthetic access to N-methylated derivatives employs reductive amination strategies using formaldehyde/NaBH₄ or alkylation protocols with methyl iodide followed by purification challenges due to over-alkylation risks. Chiral preservation during N-methylation is critical, requiring mild conditions to prevent racemization at the sensitive benzylic stereocenter. Advanced catalytic systems like [IrH(THF)(P,N)(imine)][BArF] complexes enable direct asymmetric hydrogenation of N-alkyl imines, achieving up to 94% ee for tertiary amine products. The resulting N-methylated analogs maintain the crucial chiral integrity required for selective receptor interactions while gaining significant pharmacokinetic advantages [8] [2].

Properties

CAS Number

1212332-00-7

Product Name

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

IUPAC Name

(1S)-N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine

Molecular Formula

C10H12F3N

Molecular Weight

203.2 g/mol

InChI

InChI=1S/C10H12F3N/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13/h3-7,14H,1-2H3/t7-/m0/s1

InChI Key

MSIIWASETQDPAJ-ZETCQYMHSA-N

SMILES

CC(C1=CC=CC=C1C(F)(F)F)NC

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)NC

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(F)(F)F)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.